molecular formula C11H8N2 B1596213 2-(1H-pyrrol-1-yl)benzonitrile CAS No. 33265-71-3

2-(1H-pyrrol-1-yl)benzonitrile

Cat. No. B1596213
CAS RN: 33265-71-3
M. Wt: 168.19 g/mol
InChI Key: ZCTJXWVTLAHGAJ-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)benzonitrile, also known as 2-(1H-pyrrol-1-yl)-benzene-1-carbonitrile, is an organic compound that is used in a variety of scientific and industrial applications. 2-(1H-pyrrol-1-yl)benzonitrile is a colorless liquid that is soluble in water and has a boiling point of 200°C. It is a highly reactive compound and is used in a variety of synthetic processes.

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, b-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelobrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
    • The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
  • Proteomics Research

    • “2-(1H-pyrrol-1-yl)benzonitrile” is a specialty product for proteomics research applications .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of this application are also not specified in the source .
  • Polymerization Process

    • Pyrroles are utilized as a catalyst for the polymerization process .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of this application are also not specified in the source .
  • Antioxidant and Anti-inflammatory Activities

    • Pyrrole derivatives comprise an important class of heterocyclic compounds with a broad range of pharmaceutical applications .
    • They are known to exhibit antioxidant and anti-inflammatory activities.
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of this application are also not specified in the source .
  • Antimicrobial Activities

    • Some pyrrole derivatives have exhibited good in vitro activity against Mycobacterium tuberculosis, various other species of Candida, viruses, gram-negative and gram-positive bacteria and pathogenic plant fungi .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of this application are also not specified in the source .
  • Catalytic Reactions and Polymerization Process

    • Pyrroles are well utilized as catalyst for polymerization process .
    • They are also used in metallurgical process , transition metal complex catalyst chemistry for uniform polymerization , luminescence chemistry and spectrochemical analysis .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of this application are also not specified in the source .
  • Corrosion Inhibitor and Solvent for Resin

    • Pyrroles are used as corrosion inhibitors .
    • They also serve as solvents for resin .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of this application are also not specified in the source .
  • Luminescence Chemistry and Spectrochemical Analysis

    • Pyrroles are utilized in luminescence chemistry and spectrochemical analysis .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of this application are also not specified in the source .
  • Synthesis of Biologically Important Naturally Occurring Alkaloids

    • Some pyrrole compounds are useful intermediates in the synthesis of biologically important naturally occurring alkaloids .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of this application are also not specified in the source .

Safety And Hazards

Harmful if swallowed, inhaled, or in contact with skin .

  • Future Directions

    • Further studies are needed to elucidate their specific mechanisms of action and optimize their therapeutic properties .
  • properties

    IUPAC Name

    2-pyrrol-1-ylbenzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H8N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZCTJXWVTLAHGAJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C#N)N2C=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H8N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60351702
    Record name 2-(1H-pyrrol-1-yl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60351702
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(1H-pyrrol-1-yl)benzonitrile

    CAS RN

    33265-71-3
    Record name 2-(1H-pyrrol-1-yl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60351702
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    Anthranilonitrile (10.0 grams, 85.0 mmol) was dissolved in 350 mL of acetic acid. To this was added 2,5-dimethoxytetrahydrofuran (11.0 mL, 85.0 mmol). This was stirred at reflux for 2 hours after which time the reaction mixture was pored into water and the product extracted with dichloromethane. The organic layer was washed with water, dried over sodium sulfate and chromatographed on a silica gel column using a mobile phase of 1:1 dichloromethane-hexane to afford the title compound as a white solid. NMR confirms structure.
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Quantity
    350 mL
    Type
    solvent
    Reaction Step One
    Quantity
    11 mL
    Type
    reactant
    Reaction Step Two
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    Quantity
    0 (± 1) mol
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    Synthesis routes and methods II

    Procedure details

    A mixture of 2-aminobenzonitrile (0.01 mole), 2,5-dimethoxytetrahydrofuran (0.01 mole) and glacial acetic acid (10 ml) was heated under reflux for 30 minutes (TLC check). The acetic acid and ethyl acetate formed was evaporated off and the residue was purified using flash chromatography on silica gel (eluent: CH2Cl2). The pure fraction was recrystallized from the appropriate solvent (mostly ethanol).
    Quantity
    0.01 mol
    Type
    reactant
    Reaction Step One
    Quantity
    0.01 mol
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    S Zou, Y Liu, C Xi - ACS omega, 2019 - ACS Publications
    MeOTf-triggered annulation of N-(2-cyanoaryl)indoles to provide indolo[1,2-a]indol-10-imines and the corresponding indolo[1,2-a]indol-10-ones have been described under metal-free …
    Number of citations: 7 pubs.acs.org
    B Zuo, J Chen, M Liu, J Ding, H Wu… - Journal of Chemical …, 2009 - journals.sagepub.com
    The Clauson–Kass pyrrole synthesis catalysed by scandium triflate afforded N-substituted 2- and 3-unsubstituted pyrroles with yields ranged from good to excellent. Aromatic amines, …
    Number of citations: 20 journals.sagepub.com
    X Yan - 2011 - research-repository.st-andrews.ac …
    The thesis describes over-expression, purification and crystallization of three proteins from Staphylococcus aureus (S. aureus). S. aureus is an important human pathogen and methicillin…

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